molecular formula C14H15F2NO4 B1373130 (S)-1-benzyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate CAS No. 72180-26-8

(S)-1-benzyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate

Cat. No.: B1373130
CAS No.: 72180-26-8
M. Wt: 299.27 g/mol
InChI Key: RLNDGFBHTWITPR-NSHDSACASA-N
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Description

(S)-1-benzyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with benzyl, methyl, and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-benzyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Benzylation and Methylation: The benzyl and methyl groups are introduced through alkylation reactions using benzyl halides and methyl iodide, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-1-benzyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, (S)-1-benzyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate serves as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound is investigated for its potential as a pharmacophore in drug design. The difluoromethyl group can improve the pharmacokinetic properties of drug candidates, making this compound a valuable scaffold in the development of new therapeutics.

Industry

Mechanism of Action

The mechanism by which (S)-1-benzyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate: Similar structure but with only one fluorine atom.

    (S)-1-benzyl 2-methyl pyrrolidine-1,2-dicarboxylate: Lacks the difluoromethyl group.

    (S)-1-benzyl 2-methyl 4,4-dichloropyrrolidine-1,2-dicarboxylate: Contains chlorine atoms instead of fluorine.

Uniqueness

(S)-1-benzyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate is unique due to the presence of two fluorine atoms at the 4-position of the pyrrolidine ring. This difluoromethyl group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and other applications.

Properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S)-4,4-difluoropyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO4/c1-20-12(18)11-7-14(15,16)9-17(11)13(19)21-8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNDGFBHTWITPR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(CN1C(=O)OCC2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72180-26-8
Record name 1-benzyl 2-methyl (2S)-4,4-difluoropyrrolidine-1,2-dicarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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